1H-Benzimidazole,2-ethyl-1-propyl-(9CI)
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Overview
Description
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C12H16N2, and it has a molecular weight of 188.27 g/mol . Benzimidazoles are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1H-Benzimidazole,2-ethyl-1-propyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with propionaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) undergoes various chemical reactions, including:
Scientific Research Applications
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,2-ethyl-1-propyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole,2-methyl-1-propyl: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
1H-Benzimidazole,2-ethyl-1-butyl: Contains a butyl group instead of a propyl group, which may affect its solubility and interaction with biological targets.
1H-Benzimidazole,2-ethyl-1-phenyl: The presence of a phenyl group introduces aromaticity, potentially enhancing its binding affinity to certain targets.
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) is unique due to its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINJJJTYPDBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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